molecular formula C6H4ClFN2O B1531973 1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone CAS No. 736991-76-7

1-(2-Chloro-5-fluoropyrimidin-4-yl)ethanone

Cat. No. B1531973
Key on ui cas rn: 736991-76-7
M. Wt: 174.56 g/mol
InChI Key: IJOIGOJNSAMUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889856B2

Procedure details

A solution of 5-fluoro-2,4-dichloro-pyrimidine (20 g, 119.8 mmol) and (1-ethoxyethenyl)trimethylstannane (43.26 g, 119.8 mmol) in dimethylformamide (200 mL) is purged at room temperature with nitrogen and bis(triphenylphosphine)palladium(II) chloride (1.70 g, 2.40 mmol) is then added. The resulting mixture is heated at 70° C. for 2 hours under nitrogen. The reaction is cooled to 50° C. and aqueous 5 N hydrogen chloride (100 mL) is added. The reaction is stirred at 50° C. for two more hours. The reaction is cooled, diluted with water (200 mL) and brine. This solution is extracted five times with diethyl ether. The combined organic layers are dried over sodium sulfate and concentrated under vacuum. The crude product is purified over silica gel with a 30 minute, 5% to 50% ethyl acetate in hexanes gradient, to give the title compound (19.2 g, 92%). GC/MS (m/e): (35Cl/37Cl) 174/176.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
43.26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH2:10]([O:12]C([Sn](C)(C)C)=C)[CH3:11].Cl>CN(C)C=O.O.[Cl-].[Na+].O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:8][C:5]1[N:4]=[C:3]([C:10](=[O:12])[CH3:11])[C:2]([F:1])=[CH:7][N:6]=1 |f:5.6.7,^1:31,50|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
43.26 g
Type
reactant
Smiles
C(C)OC(=C)[Sn](C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1.7 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 50° C. for two more hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
EXTRACTION
Type
EXTRACTION
Details
This solution is extracted five times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product is purified over silica gel with a 30 minute
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)C(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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